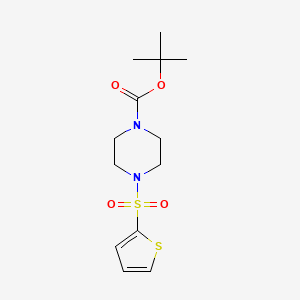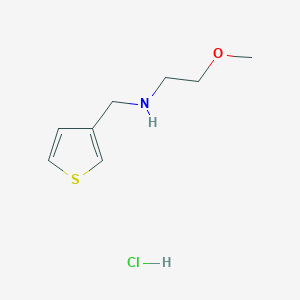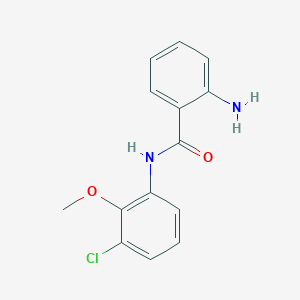
2-amino-N-(3-chloro-2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the nlrp3 inflammasome, which plays a crucial role in the heart during acute myocardial infarction .
Mode of Action
It can be inferred that the compound interacts with its target to mediate changes in cellular processes .
Biochemical Pathways
The inhibition of the nlrp3 inflammasome suggests that it may affect inflammatory pathways .
Pharmacokinetics
Similar compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
Result of Action
Similar compounds have shown substantial antiviral activity .
Action Environment
The synthesis of similar compounds has been reported to be performed under ultrasonic irradiation in the presence of lewis acidic ionic liquid immobilized on diatomite earth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide can be achieved through various methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is efficient, eco-friendly, and provides high yields.
Another method involves the oxidation of benzoic acid under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate, followed by substitution reactions with chlorine gas and subsequent steps to introduce the amino and methoxy groups .
Industrial Production Methods
Industrial production of benzamide derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-chloro-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the benzamide structure.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine gas or bromine can be employed.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various halogen atoms, and coupling reactions can form complex aromatic structures.
Scientific Research Applications
2-amino-N-(3-chloro-2-methoxyphenyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-N,3-dimethylbenzamide: Another benzamide derivative with similar synthetic routes and applications.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds exhibit anti-inflammatory properties and are structurally related to 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-N-(3-chloro-2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-10(15)6-4-8-12(13)17-14(18)9-5-2-3-7-11(9)16/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROSSPUARKQIDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)

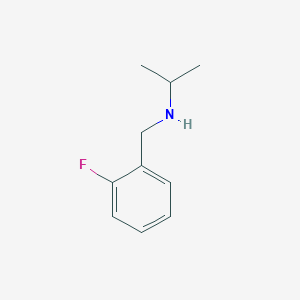
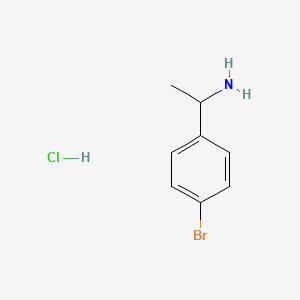
![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)
![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)
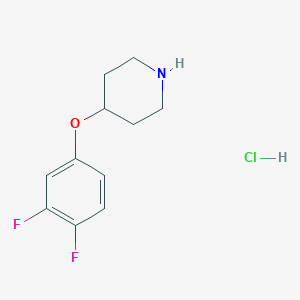
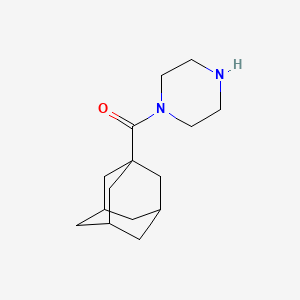
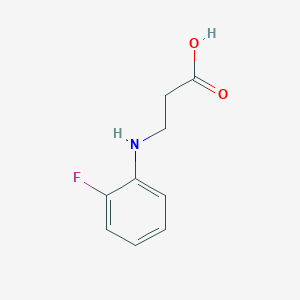
![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)

